molecular formula C22H19ClN4 B2903087 N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-en-1-yl]aniline CAS No. 315179-63-6

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-en-1-yl]aniline

Cat. No.: B2903087
CAS No.: 315179-63-6
M. Wt: 374.87
InChI Key: YJWSYUOBCKPSBI-UHFFFAOYSA-N
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Description

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-en-1-yl]aniline is a structurally complex small molecule featuring a benzotriazole core fused to a chlorinated aromatic system, a butenyl linker, and an aniline terminal group. The benzotriazole moiety is known for its electron-deficient aromatic character, which facilitates π-π stacking interactions in biological targets or materials . The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing binding affinity and metabolic stability. The but-3-enyl chain introduces conformational flexibility, while the aniline group may participate in hydrogen bonding or serve as a synthetic handle for further derivatization.

Properties

IUPAC Name

N-[2-(benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4/c1-2-20(27-21-11-7-6-10-19(21)25-26-27)22(16-12-14-17(23)15-13-16)24-18-8-4-3-5-9-18/h2-15,20,22,24H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWSYUOBCKPSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C1=CC=C(C=C1)Cl)NC2=CC=CC=C2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-en-1-yl]aniline typically involves multi-step organic reactions. One common method includes the coupling of benzotriazole with a chlorophenyl-substituted butenyl aniline under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For instance, the use of dimethylformamide (DMF) as a solvent and a base such as triethylamine can be common in these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography might be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-en-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzotriazole moiety, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated hydrocarbon .

Scientific Research Applications

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-en-1-yl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-en-1-yl]aniline involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions and enzymes, thereby affecting their activity. The chlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and proteins more effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocycle: Benzotriazole vs. Triazole

The benzotriazole group in the target compound distinguishes it from simpler triazole-based analogs. For example, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (, Compound 10) lacks this fused system but exhibits high growth inhibition (GP = 68.09%) against NCI-H522 lung cancer cells. The benzotriazole’s extended conjugation may improve stability but could reduce solubility due to increased hydrophobicity .

Substituent Effects: 4-Chlorophenyl and Terminal Groups

The 4-chlorophenyl group is conserved across active analogs in , suggesting its critical role in bioactivity. However, terminal functional groups vary significantly:

  • Carboxylic Acid Derivatives : Compounds like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (GP = 68.09%) utilize a carboxylic acid for polarity and hydrogen bonding.
  • Ester Derivatives : Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (GP = 70.94%) shows reduced polarity, which may affect cellular uptake.

Linker Chain: Butenyl vs. Shorter/Aliphatic Chains

The but-3-enyl linker in the target compound introduces a double bond, which restricts rotation and may pre-organize the molecule for target binding. In contrast, analogs with shorter or fully saturated linkers (e.g., methyl or ethyl chains) exhibit greater conformational freedom, which could reduce binding specificity but improve synthetic accessibility.

Research Findings and Implications

  • 4-Chlorophenyl Importance : Consistent presence in active analogs (GP >68%) highlights its role in target engagement, likely through hydrophobic or halogen-bonding interactions .
  • Terminal Group Impact : Carboxylic acids offer strong target binding but may limit bioavailability; aniline derivatives could balance permeability and activity.
  • Benzotriazole vs. Triazole : While benzotriazole may enhance stability, its larger size could hinder diffusion into cells compared to smaller triazoles.

Biological Activity

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-en-1-yl]aniline is a compound of interest due to its potential biological activities. Benzotriazole derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a benzotriazole moiety linked to a chlorophenyl group and an aniline structure, which is thought to contribute to its biological activity. The presence of these functional groups may enhance its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the benzotriazole nucleus have shown mild to moderate antibacterial and antifungal activities against various strains such as Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundActivity TypeTarget OrganismMIC (μg/mL)
2-(1H-benzotriazol-1-yl)-N-phenylacetamideAntibacterialE. coli25
N-[2-(1H-benzotriazol-1-yl)-N'-(4-chlorophenyl)but-3-en-1-yl]anilineAntifungalC. albicans12.5
Benzotriazole derivativesAntifungalAspergillus niger25

Anticancer Activity

The anticancer potential of benzotriazole derivatives has also been explored. A study indicated that certain benzotriazole-containing compounds exhibited cytotoxic effects on neuroblastoma cells while sparing normal cells . The presence of electron-withdrawing groups in the structure was linked to enhanced cytotoxicity.

Case Study: Cytotoxic Effects on Neuroblastoma Cells

In a controlled study, N-(2-(1H-benzotriazol-1-yl)-5-(trifluoromethyl)phenyl)hydroxylamine was found to significantly reduce cell viability in neuroblastoma cell lines with an IC50 value ranging from 22 to 26 μM . This suggests that structural modifications can lead to increased potency against cancer cells.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, some benzotriazole derivatives are known to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungal cells . This inhibition disrupts fungal cell membrane integrity, leading to cell death.

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